The compound UC10 refers to a specific monoclonal antibody known as UC10-4B9, which targets the cytotoxic T lymphocyte antigen-4 (CTLA-4) in mice. CTLA-4 is a critical immune checkpoint that regulates T cell activation and proliferation. This antibody is used extensively in immunological research, particularly in studies related to cancer immunotherapy and autoimmune diseases. The UC10-4B9 antibody is characterized by its high affinity for CTLA-4, making it a valuable tool for understanding T cell dynamics and therapeutic interventions.
The UC10-4B9 monoclonal antibody was developed by eBioscience and is commercially available from various suppliers, including Thermo Fisher Scientific and BioLegend. Its production involves hybridoma technology, where mouse B cells are fused with myeloma cells to produce a stable cell line that secretes the desired antibody.
UC10-4B9 is classified as an IgG1 monoclonal antibody, belonging to the immunoglobulin class of proteins. It specifically targets the CD152 protein, which plays a significant role in the immune response by inhibiting T cell activation.
The synthesis of UC10-4B9 involves several key steps:
The UC10-4B9 antibody has been shown to have a high purity level of over 90% as determined by SDS-PAGE, and it exhibits minimal aggregation (<10%) as assessed by high-performance liquid chromatography (HPLC) .
The molecular structure of UC10-4B9 consists of two heavy chains and two light chains characteristic of IgG antibodies. The binding site specifically recognizes the CTLA-4 protein, which has structural similarities to CD28, another costimulatory molecule on T cells.
The binding affinity of UC10-4B9 for CTLA-4 is significantly higher than that of CD28, allowing it to effectively inhibit T cell activation . The precise epitope recognized by UC10-4B9 has not been detailed in the literature but is crucial for its function in blocking CTLA-4 signaling.
UC10-4B9 primarily functions through competitive inhibition of CTLA-4 binding to its ligands, CD80 and CD86. This blockade enhances T cell activation and proliferation by preventing the inhibitory signals normally delivered by CTLA-4.
In experimental settings, UC10-4B9 has been utilized in various assays including flow cytometric analysis and functional assays involving activated T cells . The antibody's ability to inhibit CTLA-4 signaling has been demonstrated in both in vitro and in vivo studies, highlighting its potential for therapeutic applications.
The mechanism of action of UC10-4B9 involves the following steps:
Studies have shown that treatment with UC10-4B9 leads to enhanced immune responses in various models, suggesting its utility in cancer immunotherapy .
UC10-4B9 is typically supplied as a liquid formulation at concentrations suitable for laboratory use. It is stable under recommended storage conditions (usually at -20°C or -80°C).
As an IgG monoclonal antibody, UC10-4B9 exhibits properties typical of proteins:
These properties ensure effective performance in various biochemical assays .
UC10-4B9 has several important applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2